molecular formula C8H12N2O2 B12978894 4-(5-Methyl-1H-pyrazol-1-YL)butanoic acid

4-(5-Methyl-1H-pyrazol-1-YL)butanoic acid

Cat. No.: B12978894
M. Wt: 168.19 g/mol
InChI Key: DNIROMZEXJOXDF-UHFFFAOYSA-N
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Description

4-(5-Methyl-1H-pyrazol-1-YL)butanoic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 5-position and a butanoic acid chain at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1H-pyrazol-1-YL)butanoic acid typically involves the formation of the pyrazole ring followed by the attachment of the butanoic acid chain. One common method is the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring, followed by alkylation to introduce the butanoic acid chain . The reaction conditions often involve the use of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent-free reactions and the use of recyclable catalysts are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-1H-pyrazol-1-YL)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(5-Methyl-1H-pyrazol-1-YL)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methyl-1H-pyrazol-1-YL)butanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position and the butanoic acid chain at the 4-position provides distinct steric and electronic properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4-(5-methylpyrazol-1-yl)butanoic acid

InChI

InChI=1S/C8H12N2O2/c1-7-4-5-9-10(7)6-2-3-8(11)12/h4-5H,2-3,6H2,1H3,(H,11,12)

InChI Key

DNIROMZEXJOXDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCCC(=O)O

Origin of Product

United States

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